molecular formula C10H7NO5 B12864046 Methyl 4-nitrobenzofuran-3-carboxylate CAS No. 1956341-22-2

Methyl 4-nitrobenzofuran-3-carboxylate

Cat. No.: B12864046
CAS No.: 1956341-22-2
M. Wt: 221.17 g/mol
InChI Key: UXYLYWGHNPJURF-UHFFFAOYSA-N
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Description

Methyl 4-nitrobenzofuran-3-carboxylate is a nitro-substituted benzofuran derivative with a methyl ester functional group at the 3-position. Benzofuran scaffolds are widely studied due to their presence in bioactive molecules, pharmaceuticals, and organic materials. The nitro group at the 4-position and the ester moiety at the 3-position contribute to its electronic and steric properties, making it a compound of interest in synthetic chemistry and materials science.

Properties

CAS No.

1956341-22-2

Molecular Formula

C10H7NO5

Molecular Weight

221.17 g/mol

IUPAC Name

methyl 4-nitro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C10H7NO5/c1-15-10(12)6-5-16-8-4-2-3-7(9(6)8)11(13)14/h2-5H,1H3

InChI Key

UXYLYWGHNPJURF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=CC=CC(=C21)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-nitrobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through a nucleophilic substitution mechanism, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and improve process efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-nitrobenzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzofuran-3-carboxylate is largely dependent on its interactions with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. Additionally, the benzofuran ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Methyl benzofuran-3-carboxylate : Lacks the nitro group, leading to reduced electron-withdrawing effects and altered reactivity.
  • 4-Nitrobenzofuran : Missing the ester group, which reduces polarity and solubility in organic solvents.
  • Methyl 5-nitrobenzofuran-2-carboxylate : Positional isomerism (nitro at 5 vs. 4) affects resonance stabilization and intermolecular interactions.

Physicochemical Properties

Property Methyl 4-Nitrobenzofuran-3-Carboxylate (Inferred) Methyl Benzofuran-3-Carboxylate 4-Nitrobenzofuran
Molecular Weight ~235 g/mol ~176 g/mol ~163 g/mol
Polarity High (due to nitro and ester groups) Moderate (ester only) Low (nitro only)
Melting Point Likely >150°C (nitro enhances crystallinity) ~80–100°C (literature data) ~120–130°C
Solubility Poor in water; soluble in polar aprotic solvents Moderate in acetone/DMSO Low in water

Research Findings and Challenges

Crystallographic Insights

Crystallographic software like SHELX and WinGX (mentioned in –3) is typically used to resolve structures of such compounds. For example:

  • Thermal Ellipsoid Plots : Programs like ORTEP-3 () visualize atomic displacement, critical for understanding steric effects of substituents.

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